molecular formula C22H26F3N5O3S B2439013 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 920203-51-6

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2439013
CAS RN: 920203-51-6
M. Wt: 497.54
InChI Key: FDPNRCMHWKKBTF-UHFFFAOYSA-N
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H26F3N5O3S and its molecular weight is 497.54. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Research efforts have focused on synthesizing novel derivatives, including thiazole and quinazolinone compounds, to evaluate their antimicrobial, anticholinesterase, and pharmacological properties. For instance, new thiazole derivatives have been synthesized and assessed for antimicrobial and anticholinesterase activities, revealing significant antifungal properties, particularly against Candida parapsilosis, though their acetylcholinesterase inhibitory activities were found to be weak (L. Yurttaş et al., 2015). Similarly, a range of substituted 6-bromoquinazolinones, known for their anti-inflammatory, analgesic, and antibacterial activities, have been synthesized, with their pharmacological importance highlighted through various screenings (Ch. Rajveer et al., 2010).

Antitumor Activity and Molecular Docking Studies

Further studies have extended into the antitumor domain, where novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for their in vitro antitumor activity. Some derivatives demonstrated remarkable broad-spectrum antitumor activity, nearly 1.5–3.0-fold more potent compared to the control, with specific compounds showing selective activities towards different cancer cell lines. Molecular docking methodologies have been employed to explore their interactions with specific targets, providing insights into their potential mechanisms of action (Ibrahim A. Al-Suwaidan et al., 2016).

Analgesic and Anti-inflammatory Activities

The design and synthesis of quinazolinyl acetamides have also been pursued, with compounds evaluated for their analgesic and anti-inflammatory activities. Among them, certain acetamides showed potent activities in these areas, underscoring their potential for therapeutic application. These compounds presented a favorable profile when compared to standard drugs, with a notable reduction in ulcerogenic potential, making them candidates for further drug development (V. Alagarsamy et al., 2015).

properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N5O3S/c1-28-10-12-29(13-11-28)30-18-5-3-2-4-17(18)20(27-21(30)32)34-14-19(31)26-15-6-8-16(9-7-15)33-22(23,24)25/h6-9H,2-5,10-14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPNRCMHWKKBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

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